(S)-propane-1,2-diol (CAS: 4254-15-3), also known as L-propylene glycol, is an enantiopure aliphatic diol that serves as a critical chiral building block and formulation agent in the pharmaceutical and fine chemical industries [1]. While sharing the basic physical properties of its racemic counterpart—such as being a clear, viscous, water-miscible liquid—the (S)-enantiomer is distinguished by its defined stereocenter. This structural precision makes it a strictly required material for stereospecific active pharmaceutical ingredient (API) co-crystallization, asymmetric synthesis, and as a benchmark in metabolic engineering, differentiating it from the bulk commodity propylene glycol [1].
Attempting to substitute (S)-propane-1,2-diol with bulk racemic 1,2-propanediol or the (R)-enantiomer results in critical process and formulation failures. In pharmaceutical manufacturing, particularly for SGLT2 inhibitors, the specific (S)-configuration is an absolute requirement to form stable, regulatory-approved crystalline hydrates; racemic mixtures yield amorphous or unstable forms that fail bioequivalence and shelf-life standards[1]. Furthermore, in asymmetric synthesis workflows, utilizing the racemate caps the maximum theoretical yield of the desired chiral downstream product at 50% and necessitates expensive, time-consuming downstream chiral resolution steps that are entirely bypassed when starting with the enantiopure (S)-diol [2].
In the formulation of the diabetes drug Dapagliflozin, (S)-propane-1,2-diol is strictly required to form the stable monohydrate eutectic (Form SC-3). Substituting with racemic 1,2-propanediol fails to produce the required stereochemically pure crystalline lattice, resulting in mixtures that do not meet regulatory bioequivalence or shelf-life standards[1]. The (S)-enantiomer ensures a highly reproducible solid-state form essential for commercial tableting.
| Evidence Dimension | Crystalline Form Stability & Regulatory Compliance |
| Target Compound Data | Forms stable Dapagliflozin (S)-propylene glycol monohydrate |
| Comparator Or Baseline | Racemic 1,2-propanediol (Fails to form target co-crystal) |
| Quantified Difference | 100% target co-crystal yield vs. 0% (incompatible lattice) |
| Conditions | API compounding and crystallization at industrial scale |
Procurement of the exact (S)-enantiomer is an absolute regulatory and structural requirement for manufacturing approved Dapagliflozin formulations.
When synthesizing chiral intermediates, starting with enantiopure (S)-propane-1,2-diol (>99% ee) directly transfers the stereocenter to the product. Using bulk racemic 1,2-propanediol requires downstream chiral resolution, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and adds costly separation steps [1].
| Evidence Dimension | Maximum Theoretical Yield of Enantiopure Derivative |
| Target Compound Data | Up to 100% (direct stereocenter retention) |
| Comparator Or Baseline | Racemic 1,2-propanediol (Max 50% without dynamic kinetic resolution) |
| Quantified Difference | >50% absolute increase in theoretical yield |
| Conditions | Precursor utilization in stereospecific organic synthesis |
Selecting the enantiopure starting material eliminates downstream chiral resolution costs and doubles the theoretical yield of the target chiral product.
For industrial procurement, verifying the purity of (S)-propane-1,2-diol can be rapidly achieved via polarimetry. The (S)-enantiomer exhibits a distinct specific rotation of [α]20/D +16.5°, whereas the racemic bulk commodity shows no optical activity. This allows incoming material lots to be instantly qualified for chiral applications before entering expensive synthetic workflows.
| Evidence Dimension | Specific Optical Rotation ([α]20/D) |
| Target Compound Data | +16.5° |
| Comparator Or Baseline | Racemic 1,2-propanediol (0.0°) |
| Quantified Difference | +16.5° shift |
| Conditions | Standard polarimetry at 20°C, D-line |
Enables rapid, non-destructive lot testing to prevent the accidental use of bulk racemic propylene glycol in stereosensitive manufacturing.
As demonstrated by its role in Dapagliflozin manufacturing, (S)-propane-1,2-diol is the mandatory co-crystallization agent for forming stable, regulatory-compliant API monohydrates. It is the required choice for pharmaceutical companies needing precise solid-state properties for oral solid dosage forms [1].
Utilized for the synthesis of chiral epoxides, phosphine ligands, and specialized agrochemicals where retaining the (S)-configuration is critical. Procuring the enantiopure diol bypasses the 50% yield limit associated with racemic precursors and eliminates the need for downstream resolving agents[2].
Serves as a quantitative reference standard in biotechnological R&D. When engineering microbial strains to produce sustainable chiral platform chemicals from biomass, authentic (S)-propane-1,2-diol is required to accurately calculate enantiomeric excess (ee) and validate pathway stereoselectivity [3].
Irritant